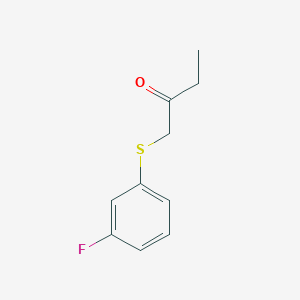
1-((3-Fluorophenyl)thio)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Fluorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11FOS It is characterized by the presence of a fluorophenyl group attached to a butanone backbone via a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Fluorophenyl)thio)butan-2-one typically involves the reaction of 3-fluorothiophenol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
1-((3-Fluorophenyl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles in the presence of catalysts such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Functionalized aromatic compounds.
科学的研究の応用
1-((3-Fluorophenyl)thio)butan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((3-Fluorophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfur atom can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(3-Fluorophenyl)butan-2-one: Lacks the sulfur atom, resulting in different chemical properties and reactivity.
1-(4-Fluorophenyl)thio)butan-2-one: Similar structure but with the fluorine atom in a different position, affecting its reactivity and interactions.
1-(3-Chlorophenyl)thio)butan-2-one: Chlorine atom instead of fluorine, leading to different electronic effects and reactivity.
Uniqueness
1-((3-Fluorophenyl)thio)butan-2-one is unique due to the presence of both a fluorophenyl group and a sulfur atom, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H11FOS |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
1-(3-fluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h3-6H,2,7H2,1H3 |
InChIキー |
DWNGFEFOKGINMN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)CSC1=CC=CC(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


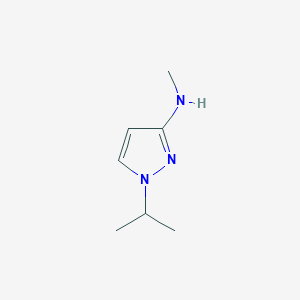


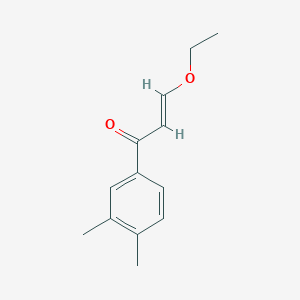
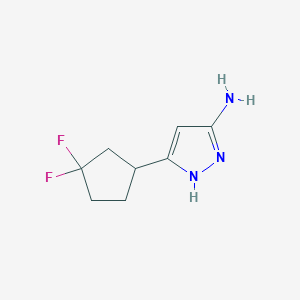
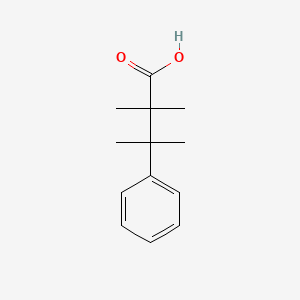
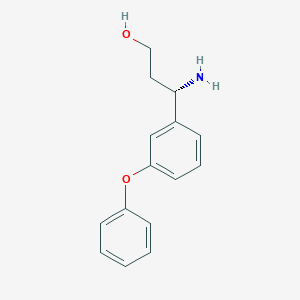
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
![4-{[4-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride](/img/structure/B13490752.png)
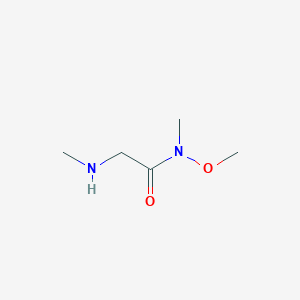
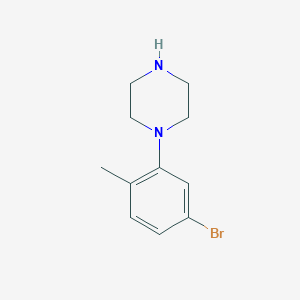
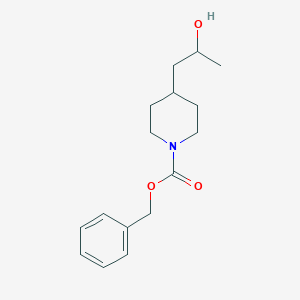
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

